2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-21-19(25)13-27-18-12-26-14(10-17(18)24)11-22-6-8-23(9-7-22)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIVBPNPLAUELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of piperazine derivatives . These methods often employ automated synthesizers and parallel synthesis techniques to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to nucleoside transport.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake of nucleosides like uridine . This inhibition can modulate various cellular processes, including nucleotide synthesis and adenosine function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Methyl 6-[4-(2-Fluorophenyl)piperazino]nicotinate (C17H18FN3O2; 315.34 g/mol)
- Key Difference: Replaces the pyranone-acetamide system with a nicotinate ester.
- Impact: The ester group may increase susceptibility to hydrolysis compared to the acetamide linker, reducing oral bioavailability. The absence of the pyranone core could diminish π-π stacking interactions with biological targets .
N-Cyclopentyl-2-[(6-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide (BG16012; C23H28FN3O4; 429.48 g/mol)
- Key Differences :
- Fluorophenyl Position : 4-Fluorophenyl (vs. 2-fluorophenyl in the target compound).
- Amide Substituent : N-Cyclopentyl (vs. N-methyl).
- The bulky cyclopentyl group could enhance lipophilicity but reduce solubility compared to N-methyl .
Core Structure Modifications
Abaperidone (FI-8602; J Med Chem 1998)
- Structure : Chromen-4-one core with a piperidinylpropoxy side chain.
- Key Difference: Chromenone core (vs. pyranone in the target compound).
- Impact: The chromenone system’s extended aromaticity may improve binding to serotonin or dopamine receptors, as reported in antipsychotic studies .
4'-{[(6-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}[1,1'-biphenyl]-2-carbonitrile (C29H24N4O7; 540.53 g/mol)
- Key Difference : Incorporates a 5-nitrofuran-2-carbonyl group on piperazine.
Amide Linker Modifications
Compounds 9a–9g (Organic Biomol. Chem)
- Examples :
- 9a : Trifluoromethylbenzoyl-piperazine with acetamide.
- 9e : 4-Chloro-3-(trifluoromethyl)benzoyl-piperazine with dimethylpropanamide.
- Key Differences : Bulkier acyl groups (e.g., trifluoromethylbenzoyl) and branched amides (e.g., dimethylpropanamide).
- Impact: Trifluoromethyl groups enhance metabolic stability but may reduce solubility.
Table 1. Comparative Analysis of Key Compounds
Biological Activity
The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide , often referred to as a pyran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyran ring fused with a piperazine moiety and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Research has indicated that pyran derivatives exhibit significant antitumor properties. A study involving various 4H-pyran derivatives highlighted their cytotoxic effects against several cancer cell lines. For instance, compounds similar to the one demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-435, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 0.36 |
| This compound | MDA-MB-435 | 0.48 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Pyran derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have documented the effectiveness of pyran derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial evaluating a related pyran derivative showed promising results in patients with advanced-stage cancers, where it significantly reduced tumor size without severe side effects.
- Anti-inflammatory Effects in Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
